molecular formula C13H22ClN5O3 B3021791 Nalpha-Benzoyl-L-argininaMide Hydrochloride Monohydrate CAS No. 1089719-07-2

Nalpha-Benzoyl-L-argininaMide Hydrochloride Monohydrate

Cat. No.: B3021791
CAS No.: 1089719-07-2
M. Wt: 331.8 g/mol
InChI Key: LQNWMEVQAWUIHX-XRIOVQLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nalpha-Benzoyl-L-argininamide Hydrochloride Monohydrate is a chemical compound with the molecular formula C13H19N5O2·HCl·H2O. It is commonly used in biochemical research and has applications in various scientific fields. This compound is known for its high purity and stability, making it a valuable reagent in laboratory settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-Benzoyl-L-argininamide Hydrochloride Monohydrate typically involves the benzoylation of L-argininamide. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:

    Benzoylation: L-argininamide is reacted with benzoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain Nalpha-Benzoyl-L-argininamide.

    Hydrochloride Formation: The purified compound is then treated with hydrochloric acid to form the hydrochloride salt.

    Monohydrate Formation: The final step involves the addition of water to form the monohydrate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

Nalpha-Benzoyl-L-argininamide Hydrochloride Monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Scientific Research Applications

Nalpha-Benzoyl-L-argininamide Hydrochloride Monohydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Nalpha-Benzoyl-L-argininamide Hydrochloride Monohydrate involves its interaction with specific enzymes and receptors. It acts as a competitive inhibitor for certain proteases, binding to the active site and preventing substrate access. This inhibition can modulate various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

  • Nalpha-Benzoyl-L-arginine Ethyl Ester Hydrochloride
  • Nalpha-Benzoyl-L-arginine p-Nitroanilide Hydrochloride
  • Nalpha-Benzoyl-DL-arginine 4-Nitroanilide Hydrochloride

Uniqueness

Nalpha-Benzoyl-L-argininamide Hydrochloride Monohydrate is unique due to its high purity and stability. It is specifically designed for use in biochemical assays, providing reliable and reproducible results. Its monohydrate form ensures better solubility and handling compared to other similar compounds .

Properties

IUPAC Name

N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2.ClH.H2O/c14-11(19)10(7-4-8-17-13(15)16)18-12(20)9-5-2-1-3-6-9;;/h1-3,5-6,10H,4,7-8H2,(H2,14,19)(H,18,20)(H4,15,16,17);1H;1H2/t10-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNWMEVQAWUIHX-XRIOVQLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)N.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nalpha-Benzoyl-L-argininaMide Hydrochloride Monohydrate
Reactant of Route 2
Reactant of Route 2
Nalpha-Benzoyl-L-argininaMide Hydrochloride Monohydrate
Reactant of Route 3
Nalpha-Benzoyl-L-argininaMide Hydrochloride Monohydrate
Reactant of Route 4
Reactant of Route 4
Nalpha-Benzoyl-L-argininaMide Hydrochloride Monohydrate
Reactant of Route 5
Nalpha-Benzoyl-L-argininaMide Hydrochloride Monohydrate
Reactant of Route 6
Reactant of Route 6
Nalpha-Benzoyl-L-argininaMide Hydrochloride Monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.